![molecular formula C14H10F3N3O B12596818 Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]- CAS No. 872604-28-9](/img/structure/B12596818.png)
Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]- is a compound that features a trifluoromethyl group attached to a carbazole moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making it a valuable functional group in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process can be carried out under various conditions, including the use of photoredox catalysts or transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials .
Análisis De Reacciones Químicas
Types of Reactions
Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the carbazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application, but they often involve key enzymes and receptors involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl-substituted pyrimidine derivatives: These compounds also contain the trifluoromethyl group and have been studied for their antitumor activity.
Other trifluoromethyl-containing urea derivatives: These compounds share similar structural features and have been explored for various biological activities.
Uniqueness
Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]- is unique due to the specific combination of the trifluoromethyl group and the carbazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
872604-28-9 |
|---|---|
Fórmula molecular |
C14H10F3N3O |
Peso molecular |
293.24 g/mol |
Nombre IUPAC |
[6-(trifluoromethyl)-9H-carbazol-2-yl]urea |
InChI |
InChI=1S/C14H10F3N3O/c15-14(16,17)7-1-4-11-10(5-7)9-3-2-8(19-13(18)21)6-12(9)20-11/h1-6,20H,(H3,18,19,21) |
Clave InChI |
NRZRVPKMQOBTBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=C(C=C3)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


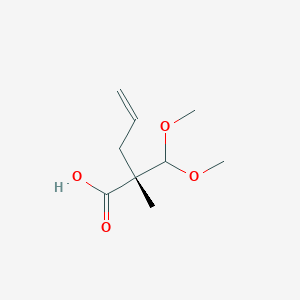
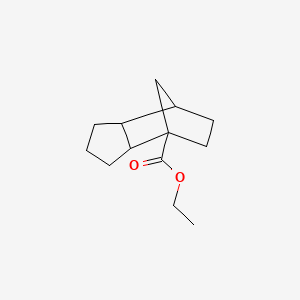
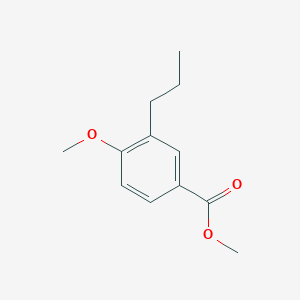
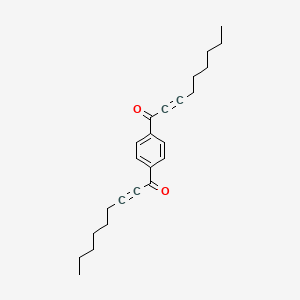


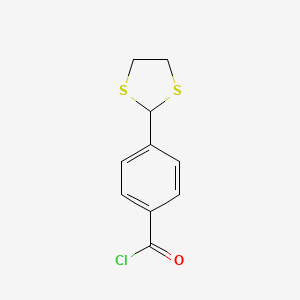
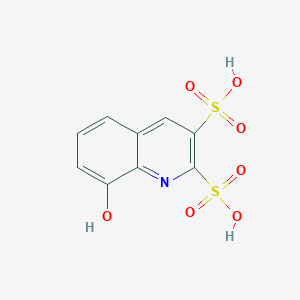
![2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile](/img/structure/B12596800.png)
![2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide](/img/structure/B12596812.png)
![6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12596830.png)
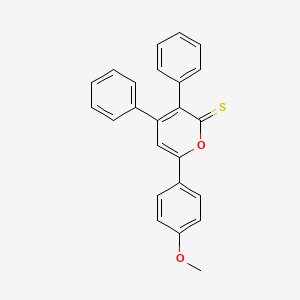
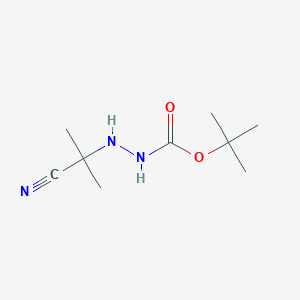
![2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol](/img/structure/B12596844.png)
